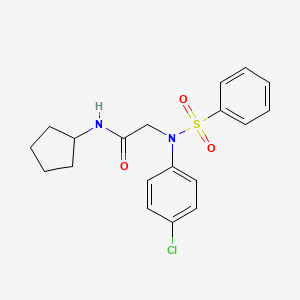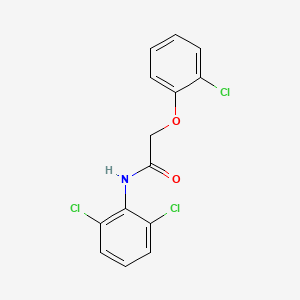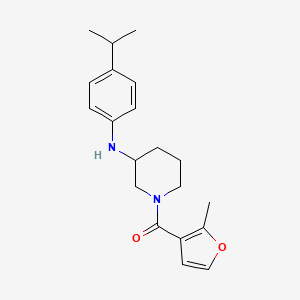
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPPG is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which is a type of receptor that plays a crucial role in regulating the activity of glutamate, a neurotransmitter that is involved in various physiological and pathological processes in the brain.
作用機序
The mechanism of action of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves the selective inhibition of mGluR5, which leads to a decrease in the activity of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological and pathological processes, such as learning and memory, synaptic plasticity, and neurotoxicity. The inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can modulate these processes and lead to beneficial effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide are mainly related to the modulation of glutamate activity in the brain. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce the release of glutamate, increase the uptake of glutamate, and modulate the activity of downstream signaling pathways. These effects can lead to a reduction in neuroinflammation, oxidative stress, and neuronal damage, which are commonly observed in various neurological and psychiatric disorders.
実験室実験の利点と制限
The advantages of using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its high potency, selectivity, and specificity for mGluR5. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can be used to selectively inhibit mGluR5 without affecting other glutamate receptors, which can lead to more accurate and reliable results. The limitations of using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its cost, availability, and potential off-target effects. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is a relatively expensive compound and may not be readily available in some research settings. In addition, N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide and mGluR5. One direction is the development of more potent and selective mGluR5 antagonists, which can lead to more effective treatments for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and metabolism. Finally, the development of novel delivery methods for N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide, such as nanotechnology-based approaches, can enhance its therapeutic potential and reduce its side effects.
合成法
The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most commonly used method for the synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is the solid-phase peptide synthesis (SPPS) technique, which involves the stepwise assembly of amino acids on a solid support. The SPPS method allows for the production of high-quality N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide with high purity and yield.
科学的研究の応用
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases.
Another area of research is the role of mGluR5 in drug addiction and psychiatric disorders, such as depression and anxiety. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce drug-seeking behavior and improve mood in animal models of addiction and depression.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-10-12-17(13-11-15)22(14-19(23)21-16-6-4-5-7-16)26(24,25)18-8-2-1-3-9-18/h1-3,8-13,16H,4-7,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXUJASAHALIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)
![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)

![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B5031023.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)